3-(4-Chlorophenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Chlorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7ClO. It is characterized by the presence of a chlorophenyl group attached to a propynol backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Chlorophenyl)prop-2-yn-1-one or 3-(4-Chlorophenyl)propanoic acid.
Reduction: 3-(4-Chlorophenyl)prop-2-en-1-ol or 3-(4-Chlorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)prop-2-yn-1-ol
- 3-(4-Ethylphenyl)prop-2-yn-1-ol
- 3-(4-Trifluoromethylphenyl)prop-2-yn-1-ol
Uniqueness
3-(4-Chlorophenyl)prop-2-yn-1-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the chlorophenyl group can participate in unique chemical transformations .
Properties
IUPAC Name |
3-(4-chlorophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARLJMFYTTUPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399432 | |
Record name | 3-(4-chlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37614-57-6 | |
Record name | 3-(4-chlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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